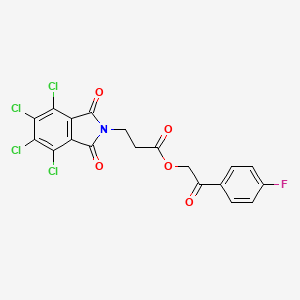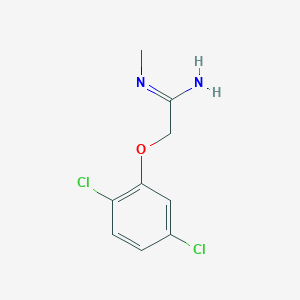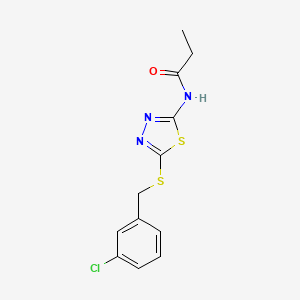
N,N-diethyl-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-P,P-diphenylphosphinic amide: is an organophosphorus compound characterized by the presence of both diethyl and diphenyl groups attached to a phosphinic amide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The general reaction scheme is as follows:
Ph2P(O)Cl+Et2NH→Ph2P(O)N(Et)2+HCl
- Ph = Phenyl group (C6H5)
- Et = Ethyl group (C2H5)
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the amide group in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl-P,P-diphenylphosphinic amide has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Medicinal Chemistry: Research explores its potential as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Chemistry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-diethyl-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. Additionally, its amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic amide: Lacks the diethyl groups, resulting in different reactivity and applications.
Diethylphosphinic amide: Contains diethyl groups but lacks the diphenyl groups, leading to variations in chemical properties.
Triphenylphosphine oxide: Contains three phenyl groups and an oxygen atom, differing significantly in structure and reactivity.
Uniqueness
N,N-diethyl-P,P-diphenylphosphinic amide is unique due to the presence of both diethyl and diphenyl groups, which impart distinct steric and electronic properties. These features enhance its versatility in chemical reactions and broaden its range of applications in scientific research and industry.
Properties
CAS No. |
56372-47-5 |
|---|---|
Molecular Formula |
C16H20NOP |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-diphenylphosphoryl-N-ethylethanamine |
InChI |
InChI=1S/C16H20NOP/c1-3-17(4-2)19(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
LKNWLVNNBLWNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)


![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)


![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)
![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464855.png)
